N-(4-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Overview
Description
N-(4-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.11609238 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Synthesis
Acetamide derivatives like N-(3-Amino-4-methoxyphenyl)acetamide are crucial intermediates in producing azo disperse dyes. Innovative catalytic methods, such as using novel Pd/C catalysts, have been developed to enhance the hydrogenation process, leading to high selectivity and stability in synthesizing these intermediates. Such advancements in green synthesis methods contribute significantly to fine chemical and pharmaceutical industries by offering more sustainable and efficient production routes (Zhang Qun-feng, 2008).
Chemoselective Acetylation
The chemoselective acetylation of aminophenols to acetamides, such as N-(2-Hydroxyphenyl)acetamide, plays a vital role in synthesizing antimalarial drugs and other pharmacologically active compounds. Techniques involving immobilized enzymes, like Novozym 435, have been explored to improve the efficiency and selectivity of these reactions. These studies underscore the importance of acetamide derivatives in drug synthesis and highlight the continuous search for innovative methodologies to optimize production processes (Deepali B Magadum & G. Yadav, 2018).
Analgesic Applications
Research on derivatives such as N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), a metabolite of paracetamol, has revealed its analgesic properties. Studies focused on synthesizing new analgesics derived from AM404 have led to the discovery of compounds with significant affinity towards cannabinoid receptors, showcasing the potential therapeutic applications of acetamide derivatives in pain management (C. Sinning et al., 2008).
Antimicrobial Activity
Acetamide derivatives have also been explored for their antimicrobial properties. For instance, compounds like 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. Such studies contribute to the ongoing search for new and effective antimicrobial agents, highlighting the versatility of acetamide derivatives in medicinal chemistry (B. Debnath & S. Ganguly, 2015).
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(5-methoxyindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-6-7-16-12(10-15)8-9-19(16)11-17(21)18-13-2-4-14(20)5-3-13/h2-10,20H,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVJTWXOAGYKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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